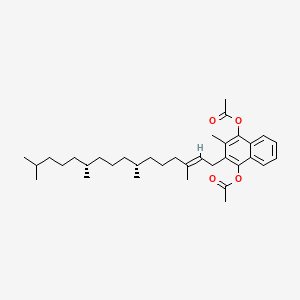

Vitamin K1 diacetate

Übersicht

Beschreibung

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin that is essential for normal coagulation . It functions as a cofactor required for the activity of vitamin K-dependent proteins, which include factors II (prothrombin), VII, IX, and X, in addition to protein C and protein S . In vitamin K deficiency, phytonadione therapy replenishes stores .

Synthesis Analysis

Vitamin K1 is synthesized via a Diels–Alder reaction to activate the free bridgehead hydrogen of 3 for the alkylation and a retro-Diels–Alder reaction to eliminate cyclopentadiene from 2 in a high yield . The acidic properties of these catalysts can be tuned to obtain the target product with high selectivity and yield .Molecular Structure Analysis

The chemical structure of vitamin K consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position .Chemical Reactions Analysis

Phylloquinone was determined by HPLC at 248 nm using 95% methanol as the mobile phase . The RP-HPLC technique was also used to analyze menaquinone and its derivatives in microbiological material .Physical And Chemical Properties Analysis

Vitamin K1 is a yellow oil at room temperature . The vitamers K, MK, and most forms of menadione are insoluble in water, slightly soluble in ethanol, and readily soluble in ether, chloroform, fats, and oils .Wissenschaftliche Forschungsanwendungen

1. Diabetes Management

Vitamin K1 has shown potential in managing diabetes. In a study by Varsha et al. (2015), it was found that Vitamin K1 alleviated streptozotocin-induced type 1 diabetes in rats by reducing oxidative stress and enhancing antioxidants in the pancreas. It also inhibited the activation of NF-κB and iNOS expression, leading to the regeneration of islet cells and normalization of blood glucose levels (Varsha, Thiagarajan, Manikandan, & Dhanasekaran, 2015).

2. Bone and Mineral Metabolism

Vitamin K1 plays a crucial role in bone metabolism. Atkins et al. (2009) demonstrated that vitamin K1 promotes in vitro mineralization in human primary osteoblasts. This mineralization was associated with decreased matrix synthesis, suggesting a maturation effect and promoting the osteoblast-to-osteocyte transition (Atkins, Welldon, Wijenayaka, Bonewald, & Findlay, 2009).

3. Cardiovascular Health

The role of vitamin K1 in cardiovascular health is significant. Schwalfenberg (2017) notes that vitamin K2, which has similar functions to vitamin K1, may significantly reduce morbidity and mortality in cardiovascular health by reducing vascular calcification (Schwalfenberg, 2017).

4. Anti-Inflammatory and Antioxidant Properties

Vitamin K1 exhibits antioxidant and anti-inflammatory properties. Sai Varsha, Raman, and Manikandan (2014) demonstrated that vitamin K1 modulates hyperglycemia-induced alterations to lens calcium homeostasis in diabetic cataract, suggesting its potential as an anti-inflammatory agent (Sai Varsha, Raman, & Manikandan, 2014).

5. Vision Health

In relation to vision health, Thiagarajan et al. (2019) found that vitamin K1 can protect against diabetic cataract formation by inhibiting lens aldose reductase activity and reducing sorbitol accumulation in the lens (Thiagarajan, Varsha, Srinivasan, Ravichandran, & Saraboji, 2019).

Zukünftige Richtungen

Recent research on vitamin K has suggested various new roles, such as transcriptional activity as an agonist of steroid and xenobiotic nuclear receptor and differentiation-inducing activity in neural stem cells . Vitamin K supplementation may be useful for a number of chronic conditions that are afflicting North Americans as the population ages .

Eigenschaften

IUPAC Name |

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWEESMXJLLLQ-LGWQWDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin K1 diacetate | |

CAS RN |

604-87-5 | |

| Record name | Vitamin K1 diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

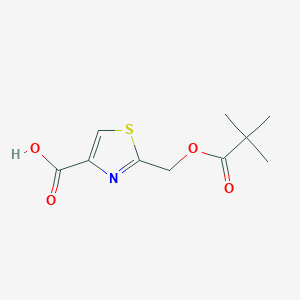

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

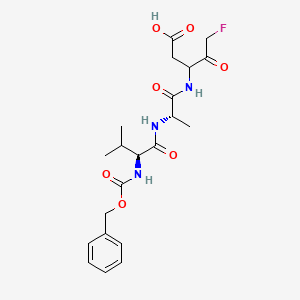

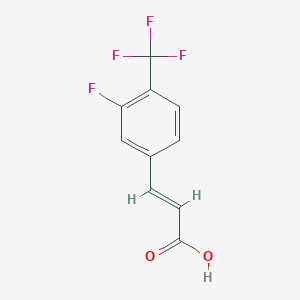

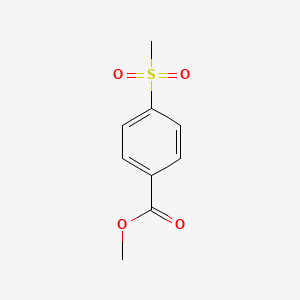

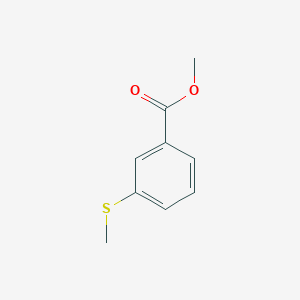

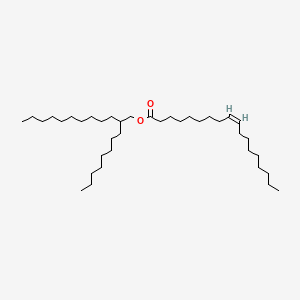

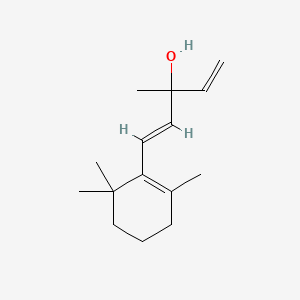

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)